molecular formula C8HF12NS4 B14471526 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- CAS No. 71940-93-7

1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-

Cat. No.: B14471526
CAS No.: 71940-93-7
M. Wt: 467.4 g/mol
InChI Key: NDDDTDLPPCDDNF-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of four trifluoromethylthio groups attached to a pyrrole ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves several synthetic routes. One common method is the electrophilic fluorination of pyrrole rings, which can be achieved using reagents such as xenon difluoride. This method provides regioselective fluorination at specific positions on the pyrrole ring . Another approach involves the use of trifluoromethylation reactions, where trifluoromethylthio groups are introduced to the pyrrole ring under controlled conditions . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives, such as:

The uniqueness of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- lies in its specific substitution pattern and the presence of multiple trifluoromethylthio groups, which impart distinct properties compared to other similar compounds.

Properties

CAS No.

71940-93-7

Molecular Formula

C8HF12NS4

Molecular Weight

467.4 g/mol

IUPAC Name

2,3,4,5-tetrakis(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C8HF12NS4/c9-5(10,11)22-1-2(23-6(12,13)14)4(25-8(18,19)20)21-3(1)24-7(15,16)17/h21H

InChI Key

NDDDTDLPPCDDNF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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